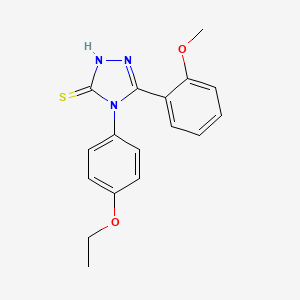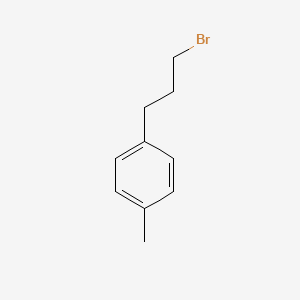
1-(3-Bromopropyl)-4-methylbenzene
Overview
Description
1-(3-Bromopropyl)-4-methylbenzene is a chemical compound with the molecular formula C10H13BrO . It is also known as 3-(4-Methoxyphenyl)propyl bromide and 4-(3-Bromopropyl)anisole .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromopropyl)-4-methylbenzene consists of a benzene ring with a methyl group (CH3) and a bromopropyl group (C3H6Br) attached to it . The exact structure can be represented by the SMILES string: COc1ccc(CCCBr)cc1 .Physical And Chemical Properties Analysis
1-(3-Bromopropyl)-4-methylbenzene is a liquid at room temperature . It has a refractive index of 1.548 and a density of 1.311 g/mL at 25 °C . The boiling point is 104-106 °C at 0.2 mmHg .Scientific Research Applications
Synthesis of MraY Natural Inhibitors
“1-(3-Bromopropyl)-4-methylbenzene” is used in the synthesis of MraY natural inhibitors . MraY is an essential enzyme in bacteria and is a target for the development of new antibiotics. The compound can be used to create inhibitors that block the function of MraY, potentially leading to the development of new antibacterial agents .
Preparation of Quinolinone Derivatives
This compound is also used in the preparation of quinolinone derivatives . Quinolinones are a class of compounds that have shown promise as potent and selective inhibitors of monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a role in the metabolism of dopamine in the brain, and inhibitors of this enzyme are used in the treatment of Parkinson’s disease .
Phase Separation Reagent
Although not directly related to “1-(3-Bromopropyl)-4-methylbenzene”, a similar compound, “1-Bromo-3-chloropropane”, is utilized as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality . Given the structural similarity, it’s possible that “1-(3-Bromopropyl)-4-methylbenzene” could have similar applications.
Preparation of Active Pharmaceutical Ingredient Intermediates
“1-Bromo-3-chloropropane” is also used in the preparation of active pharmaceutical ingredient intermediates such as gemfibrozil and reproterol . Given the structural similarity, “1-(3-Bromopropyl)-4-methylbenzene” could potentially be used in similar applications.
Preparation of Cardiovascular Disease Drugs
This compound could potentially be used in the preparation of drugs for cardiovascular diseases . While the specific applications aren’t mentioned in the search results, the structural similarity to “1-Bromo-3-chloropropane” suggests this potential application.
Preparation of Analgesic Drugs
Similarly, “1-(3-Bromopropyl)-4-methylbenzene” could potentially be used in the preparation of analgesic drugs . Again, while the specific applications aren’t mentioned in the search results, the structural similarity to “1-Bromo-3-chloropropane” suggests this potential application.
Safety and Hazards
properties
IUPAC Name |
1-(3-bromopropyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRBJMPVYKNDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-4-methylbenzene | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2618140.png)
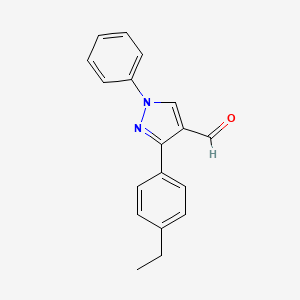
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2618144.png)
![4-{[(5-Methylfuran-2-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2618145.png)
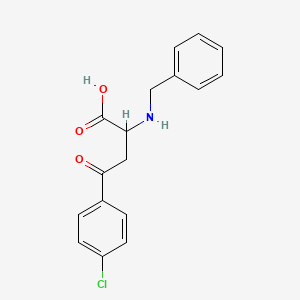
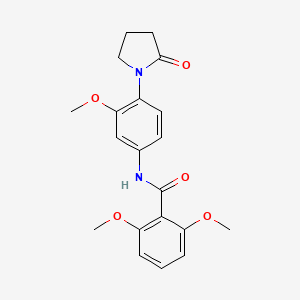
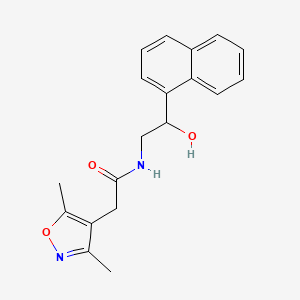

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2618152.png)
![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/no-structure.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2618156.png)
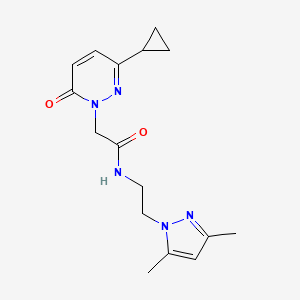
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2618159.png)
